Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring two thiazole rings interconnected via a carbamate linkage. The molecule contains a 2-methylpropyl (isobutyl) substituent at the 5-position of the first thiazole ring and a 2-methyl-4-propyl-substituted thiazole ring at the 2-position via a carbonylamino bridge. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological applications, including enzyme inhibition and receptor antagonism .
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[(2-methyl-4-propyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S2/c1-6-7-11-14(24-10(4)18-11)15(21)20-17-19-13(16(22)23-5)12(25-17)8-9(2)3/h9H,6-8H2,1-5H3,(H,19,20,21) |
InChI Key |
RDFWCJMQFCPUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other thiazole-based derivatives, differing primarily in substituent patterns and ester groups. Below is a comparative analysis with key analogues:
Key Differences and Implications
Substituent Flexibility :
- The 2-methyl-4-propyl thiazole group in the target compound introduces greater hydrophobicity compared to simpler methyl or aryl substituents (e.g., SIB-1757’s pyridine core). This may enhance membrane permeability but reduce aqueous solubility .
- The methyl carboxylate ester contrasts with the isobutyl ester in the analogue from , suggesting divergent metabolic pathways (methyl esters are typically hydrolyzed faster than bulkier esters) .
Biological Activity: While SIB-1757 and SIB-1893 exhibit potent mGluR5 antagonism, the target compound’s thiazole-thiazole architecture may favor interactions with kinases or proteases, as seen in other thiazole derivatives . The absence of an azo group (cf. SIB-1757) likely shifts the mechanism from noncompetitive receptor antagonism to competitive enzyme inhibition .
Synthetic Accessibility: The target compound’s synthesis likely involves sequential cyclization and coupling steps, analogous to methods for thiazolo-triazino-thiones (). However, the propyl and methylpropyl groups necessitate advanced regioselective alkylation techniques .
Research Findings and Gaps
- Computational Modeling : Molecular docking studies (unavailable in provided evidence) are critical to predict binding modes with targets like mGluR5 or cytochrome P450 enzymes.
- Experimental Data: No direct pharmacological data exists for the compound in the evidence. Comparative IC50 values or crystallographic data (e.g., via SHELXL ) are needed to validate hypotheses.
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